6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid
Description
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis typically involves condensation reactions, as seen in the preparation of related bromooxazolo derivatives using phosphorus pentoxide and dichloroethane .
Properties
CAS No. |
1264193-14-7 |
|---|---|
Molecular Formula |
C7H3BrN2O3 |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
JGDWAIZAPIVVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the bromination of oxazolo[4,5-b]pyridine-2-carboxylic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of oxazolo[4,5-b]pyridine-2-carboxylic acid with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of oxazolo[4,5-b]pyridines exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The presence of the bromine atom enhances its reactivity and biological activity by influencing molecular interactions with target proteins.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound displayed notable antimicrobial effects against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
- Anti-inflammatory Effects : Another investigation revealed that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to create more complex heterocycles through various chemical reactions such as cyclocondensation and nucleophilic substitution. These reactions facilitate the derivatization of the compound, leading to the synthesis of novel compounds with enhanced properties .
Data Table: Synthetic Applications
| Reaction Type | Description | Outcome |
|---|---|---|
| Cyclocondensation | Reaction with aldehydes to form substituted oxazoles | High yields of target heterocycles |
| Nucleophilic Substitution | Substitution reactions at the bromine site to introduce different functional groups | Diverse derivatives with varied functionalities |
| Coupling Reactions | Coupling with aryl halides to form biaryl compounds | Enhanced biological activity |
Agricultural Chemistry
Potential Agricultural Applications
Research has indicated that this compound may have applications in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with specific biological pathways in pests suggests it could be developed into a selective agent against harmful species while minimizing impact on non-target organisms.
Material Science
Polymerization Studies
The compound has also been explored for its potential use in material science, particularly in polymer chemistry. Its reactive sites allow it to act as a monomer or cross-linking agent in the synthesis of polymers with tailored properties for specific applications such as coatings or adhesives .
Mechanism of Action
The mechanism of action of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The compound’s oxazolo[4,5-b]pyridine core distinguishes it from analogs with imidazo, pyrrolo, or triazolo systems. Key comparisons include:
Imidazo[4,5-b]pyridine Derivatives
- 6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CID 22308600): Core: Imidazo[4,5-b]pyridine (two nitrogen atoms in the five-membered ring vs. one oxygen and one nitrogen in oxazolo). Molecular Formula: C₇H₄BrN₃O₂ .
Pyrrolo[2,3-c]pyridine Derivatives
Substituent Effects
Substituents significantly influence physicochemical and biological properties:
Spectroscopic and Analytical Data
Key spectral features differentiate these compounds:
Biological Activity
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system. Its unique structure, characterized by the presence of bromine and a carboxylic acid functional group, suggests potential biological activities that make it of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties based on various studies.
- Molecular Formula : C₇H₃BrN₂O₃
- Molecular Weight : 243.02 g/mol
- Structure : The compound includes a bromine atom at the 6-position of the oxazole ring, which can influence its reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazolo[4,5-b]pyridines have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound Name | Tested Strains | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 3.00 |
| E. coli | 2.50 | |
| Candida albicans | 4.00 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a study involving human cancer cell lines, derivatives of oxazolo[4,5-b]pyridines were tested for their cytotoxic effects. The results indicated that certain derivatives led to a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Compounds with similar structures have been linked to neuroprotection against neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau hyperphosphorylation and reduce oxidative stress .
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression.
- Receptor Binding : The compound could interact with neurotransmitter receptors, contributing to its neuroprotective effects.
- Chelation Properties : The presence of the carboxylic acid group may allow it to chelate metal ions, which can be beneficial in reducing metal-induced oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
